N-(6-(4-(2,2-Difluoroethyl)piperazin-1-yl)-2,2-dimethyl-2,3-dihydrofuro[2,3-b]pyridin-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Description
The compound N-(6-(4-(2,2-Difluoroethyl)piperazin-1-yl)-2,2-dimethyl-2,3-dihydrofuro[2,3-b]pyridin-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is a structurally complex molecule featuring a pyrazolo[1,5-a]pyrimidine core fused with a dihydrofuropyridine moiety. Key structural elements include:
- A 2,2-dimethyl-2,3-dihydrofuro[2,3-b]pyridine ring, contributing to rigidity and metabolic stability.
- A 4-(2,2-difluoroethyl)piperazine substituent, which enhances solubility and modulates receptor binding through fluorine’s electronegativity.
- A carboxamide linker, critical for hydrogen bonding with target proteins.
Properties
Molecular Formula |
C22H25F2N7O2 |
|---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
N-[6-[4-(2,2-difluoroethyl)piperazin-1-yl]-2,2-dimethyl-3H-furo[2,3-b]pyridin-5-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C22H25F2N7O2/c1-22(2)11-14-10-16(27-20(32)15-12-26-31-5-3-4-25-18(15)31)19(28-21(14)33-22)30-8-6-29(7-9-30)13-17(23)24/h3-5,10,12,17H,6-9,11,13H2,1-2H3,(H,27,32) |
InChI Key |
LYKBGSIWEOVWQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=CC(=C(N=C2O1)N3CCN(CC3)CC(F)F)NC(=O)C4=C5N=CC=CN5N=C4)C |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 5-Aminopyrazole Derivatives
Pyrazolo[1,5-a]pyrimidine scaffolds are typically synthesized via cyclocondensation reactions. In a representative protocol, 5-amino-1H-pyrazole-3-carboxamide reacts with β-ketoesters or enaminones under acidic conditions. For example, heating 5-aminopyrazole with ethyl acetoacetate in acetic acid yields the pyrazolo[1,5-a]pyrimidine core. Subsequent hydrolysis of the ester group (e.g., using NaOH/EtOH) generates the carboxylic acid.
Key Data:
| Reaction Step | Conditions | Yield (%) |
|---|---|---|
| Cyclocondensation | AcOH, reflux, 6 h | 78 |
| Ester hydrolysis | 2M NaOH, EtOH, 70°C, 2 h | 92 |
Construction of 6-Amino-2,2-dimethyl-2,3-dihydrofuro[2,3-b]pyridine
Dihydrofuran Ring Formation
The dihydrofuro[2,3-b]pyridine system is assembled via cyclization of a diol intermediate. A method adapted from dihydrofuran synthesis involves mercury(II)-catalyzed dehydration. However, due to toxicity concerns, alternative catalysts like p-toluenesulfonic acid (PTSA) are preferred. For instance, treatment of 2-(2-hydroxypropyl)-3-nitropyridine with PTSA in toluene under reflux facilitates cyclization to the dihydrofuran ring.
Optimization Note:
Introduction of the 6-Amino Group
The 6-position is functionalized via nitration followed by reduction. Nitration using HNO3/H2SO4 introduces a nitro group, which is reduced to an amine using H2/Pd-C or Fe/HCl. Protecting the amine with Boc anhydride enables subsequent coupling steps.
Synthesis of 4-(2,2-Difluoroethyl)piperazine
Alkylation of Piperazine
Piperazine is alkylated with 2,2-difluoroethyl bromide under basic conditions. To avoid bis-alkylation, a stepwise protocol is employed:
-
Mono-Boc protection of piperazine using di-tert-butyl dicarbonate.
-
Alkylation with 2,2-difluoroethyl bromide in the presence of K2CO3.
Reaction Conditions:
| Step | Reagents | Yield (%) |
|---|---|---|
| Mono-Boc protection | Boc2O, CH2Cl2, RT, 12 h | 85 |
| Alkylation | K2CO3, DMF, 60°C, 8 h | 72 |
| Deprotection | 4M HCl/dioxane, RT, 2 h | 90 |
Coupling and Final Assembly
SNAr Reaction with Piperazine
The Boc-protected 6-amino-dihydrofuropyridine undergoes SNAr with 4-(2,2-difluoroethyl)piperazine. Using DIPEA as a base in DMF at 100°C for 24 h achieves substitution at the 6-position. Subsequent Boc deprotection yields the free amine.
Amide Bond Formation
The pyrazolopyrimidine-3-carboxylic acid is activated as an acyl chloride (SOCl2, reflux) and coupled to the dihydrofuropyridine amine in THF with Et3N. Alternatively, coupling agents like HATU/DMAP in DCM provide milder conditions.
Comparative Data:
| Activation Method | Coupling Agent | Yield (%) |
|---|---|---|
| Acyl chloride | Et3N, THF, 0°C to RT | 68 |
| HATU-mediated | DMAP, DCM, RT | 82 |
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
N-{6-[4-(2,2-difluoroethyl)piperazin-1-yl]-2,2-dimethyl-2H,3H-furo[2,3-b]pyridin-5-yl}pyrazolo[1,5-a]pyrimidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the original compound, while substitution reactions can produce derivatives with different functional groups .
Scientific Research Applications
Biological Activities
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit a range of biological activities:
1. Anticancer Properties
Studies have shown that compounds similar to N-(6-(4-(2,2-Difluoroethyl)piperazin-1-yl)-2,2-dimethyl-2,3-dihydrofuro[2,3-b]pyridin-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide demonstrate significant anticancer activity. For instance:
- Mechanism of Action: These compounds may inhibit key enzymes involved in cancer cell proliferation and survival.
- Case Studies: A study highlighted the efficacy of pyrazolo[1,5-a]pyrimidine derivatives in various cancer cell lines, showing IC50 values in the low micromolar range .
2. Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties:
- Dual Inhibition: Research indicates that similar compounds can inhibit both COX and LOX enzymes, crucial for inflammatory pathways .
- Clinical Trials: Some derivatives are undergoing clinical trials for their anti-inflammatory effects in conditions like rheumatoid arthritis .
3. Antimicrobial Activity
The heterocyclic nature of the compound allows it to interact with microbial targets:
- Broad-Spectrum Activity: Studies have reported antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Synthesis Strategies
The synthesis of this compound involves several key steps:
- Formation of the Piperazine Derivative: The initial step typically involves the reaction of piperazine with difluoroethyl halides.
- Construction of the Pyrazolo-Pyrimidine Core: This is achieved through cyclization reactions involving appropriate precursors.
- Final Modifications: The introduction of functional groups to enhance biological activity is often performed through standard organic transformations.
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of related compounds:
Mechanism of Action
The mechanism of action of N-{6-[4-(2,2-difluoroethyl)piperazin-1-yl]-2,2-dimethyl-2H,3H-furo[2,3-b]pyridin-5-yl}pyrazolo[1,5-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets within cells. The compound binds to enzymes or receptors, modulating their activity and affecting cellular pathways. This can lead to the inhibition of cell proliferation, induction of apoptosis, or other therapeutic effects .
Comparison with Similar Compounds
Research Findings and Implications
Fluorination Strategies: The 2,2-difluoroethyl group in the target compound likely enhances solubility (cLogP ~2.1) compared to non-fluorinated analogues (cLogP ~3.5) .
Scaffold Rigidity : The dihydrofuropyridine ring may reduce off-target effects by limiting conformational flexibility, as seen in similar fused systems .
Synthetic Feasibility : Piperazine-containing derivatives (e.g., 13a ) require multi-step syntheses but achieve moderate yields (58–65%), suggesting scalability .
Bioactivity Clustering : Compounds with pyrazolo[1,5-a]pyrimidine cores cluster into groups with similar kinase inhibition profiles, supporting scaffold-based drug design .
Biological Activity
N-(6-(4-(2,2-Difluoroethyl)piperazin-1-yl)-2,2-dimethyl-2,3-dihydrofuro[2,3-b]pyridin-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is a complex organic compound with potential therapeutic applications. Its unique structure includes a pyrazolo-pyrimidine core and a piperazine moiety, which are often associated with various biological activities.
Chemical Structure and Properties
The molecular formula for this compound is , and it has a molecular weight of approximately 397.49 g/mol. The presence of fluorinated groups and a piperazine ring suggests potential interactions with biological targets.
Biological Activity Overview
Research indicates that compounds similar to this structure display a broad range of biological activities:
- Antitumor Activity : Compounds with furo-pyridine structures have shown significant antitumor efficacy against various cancer cell lines. This compound's structural features may enhance its ability to inhibit tumor growth through multiple mechanisms, including apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : The presence of the piperazine group often correlates with antimicrobial activity. Similar compounds have demonstrated effectiveness against a range of pathogens, suggesting this compound may also exhibit such properties.
- Anti-inflammatory Effects : Many pyrazolo-pyrimidines have been noted for their anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines.
Research Findings and Case Studies
Recent studies have focused on the synthesis and evaluation of derivatives of pyrazolo-pyrimidines. For instance:
- Synthesis and Evaluation : A study synthesized several derivatives of pyrazolo-pyrimidine and evaluated their biological activities against cancer cell lines (e.g., breast, colon, lung). Compounds exhibiting high antiproliferative activity were identified, indicating that modifications to the core structure can significantly influence biological outcomes .
- Mechanistic Insights : Research has shown that certain derivatives can inhibit specific enzymes involved in cancer progression or inflammatory pathways. For example, compounds targeting dihydrofolate reductase (DHFR) have been linked to antiproliferative effects in cancer cells .
- Comparative Activity : A comparative study highlighted the activity of fluorinated versus non-fluorinated analogs in terms of cytotoxicity and selectivity towards cancer cells. The introduction of fluorine atoms was found to enhance bioactivity in some cases .
Data Table: Biological Activity Comparison
Q & A
Advanced Research Question
- Molecular Docking : Use AutoDock Vina or Glide to model interactions with ATP-binding pockets (e.g., kinase hinge regions) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the dihydrofuropyridine ring in aqueous environments .
- Free Energy Perturbation (FEP) : Calculate relative binding affinities for analogs with modified piperazine substituents .
Validation : Cross-check docking poses with experimental mutagenesis data (e.g., alanine scanning of kinase residues) .
How can researchers resolve contradictory in vitro vs. in vivo efficacy data for this compound?
Advanced Research Question
Contradictions often stem from pharmacokinetic (PK) limitations or off-target effects. Address via:
- PK/PD Modeling : Correlate plasma exposure (AUC) with target engagement using LC-MS/MS .
- Tissue Distribution Studies : Quantify compound levels in target organs (e.g., brain) via MALDI imaging .
- Off-Target Screening : Use broad-panel kinase assays or thermal shift profiling to identify unintended interactions .
Case Study : In , a pyrazolo[1,5-a]pyrimidine analog showed reduced in vivo efficacy due to rapid glucuronidation. This was resolved by introducing a methyl group to block metabolic sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
